

Spectral Data Analysis of 5-Bromo-2,3-difluorobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-2,3-difluorobenzaldehyde**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **5-Bromo-2,3-difluorobenzaldehyde**. Due to the limited availability of experimentally derived spectra in public databases, this guide presents a combination of reported mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. The predictions are based on the analysis of the parent compound, 2,3-difluorobenzaldehyde, and established principles of substituent effects in spectroscopy. This document also includes detailed experimental protocols for acquiring such spectra and a workflow diagram for spectral analysis.

Introduction

5-Bromo-2,3-difluorobenzaldehyde is a halogenated aromatic aldehyde, a class of compounds of significant interest in medicinal chemistry and materials science due to their utility as versatile synthetic intermediates. The precise characterization of such molecules is paramount, and spectral analyses are the cornerstone of this process. This guide serves as a valuable resource for researchers working with this compound, providing essential data for its identification and characterization.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for **5-Bromo-2,3-difluorobenzaldehyde**.

Table 1: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C ₇ H ₃ BrF ₂ O	-
Molecular Weight	220.99 g/mol	-
Mass-to-charge ratio (m/z)	221.1 ([M+H] ⁺)	[1]

Predicted Fragmentation: Under electron ionization (EI), the molecule is expected to exhibit a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of the aldehyde proton (-1 amu), the formyl radical (-29 amu), and potentially the bromine atom (-79/81 amu), leading to characteristic isotopic patterns for bromine-containing fragments.

Table 2: Predicted ¹H NMR Spectral Data

Prediction Basis: The chemical shifts and coupling constants are predicted based on the known spectrum of 2,3-difluorobenzaldehyde and the anticipated electronic effects of the bromine substituent at the 5-position. The bromine atom is expected to induce a downfield shift on the adjacent protons.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aldehyde-H	~10.3	s	-
H-4	~7.8	dd	J(H-F) ≈ 8, J(H-H) ≈ 2
H-6	~7.6	dd	J(H-F) ≈ 6, J(H-H) ≈ 2

Table 3: Predicted ¹³C NMR Spectral Data

Prediction Basis: The chemical shifts are predicted based on the spectrum of 2,3-difluorobenzaldehyde and the substituent effect of bromine on the aromatic ring. Carbons directly bonded to fluorine will exhibit large C-F coupling constants.

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	~188
C-1	~125
C-2 (C-F)	~155 (d)
C-3 (C-F)	~145 (d)
C-4	~130
C-5 (C-Br)	~120
C-6	~115

Table 4: Predicted ^{19}F NMR Spectral Data

Prediction Basis: The chemical shifts are predicted based on typical values for fluoroaromatic compounds. The two fluorine atoms will show coupling to each other and to the aromatic protons.

Fluorine	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
F-2	-130 to -140	d
F-3	-145 to -155	d

Table 5: Predicted IR Spectral Data

Prediction Basis: The vibrational frequencies are predicted based on the characteristic absorption bands for aromatic aldehydes and halogenated benzene derivatives.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H (aromatic) stretch	3100 - 3000	Medium
C-H (aldehyde) stretch	2850 - 2750	Medium
C=O (aldehyde) stretch	1710 - 1690	Strong
C=C (aromatic) stretch	1600 - 1450	Medium-Strong
C-F stretch	1300 - 1100	Strong
C-Br stretch	700 - 500	Medium-Strong

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **5-Bromo-2,3-difluorobenzaldehyde** for ¹H NMR and 50-100 mg for ¹³C NMR.
 - Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
 - Cap the NMR tube securely.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field strength.

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Instrument Parameters (^{19}F NMR):
 - Spectrometer: Operating at the appropriate frequency for ^{19}F nuclei (e.g., 376 MHz on a 400 MHz instrument).
 - Pulse Sequence: Standard single-pulse sequence, with and without proton decoupling.
 - Number of Scans: 64-256.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: A suitable range to cover aromatic fluorine signals (e.g., -100 to -180 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **5-Bromo-2,3-difluorobenzaldehyde** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Number of Scans: 16-32.
 - Resolution: 4 cm^{-1} .
 - A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

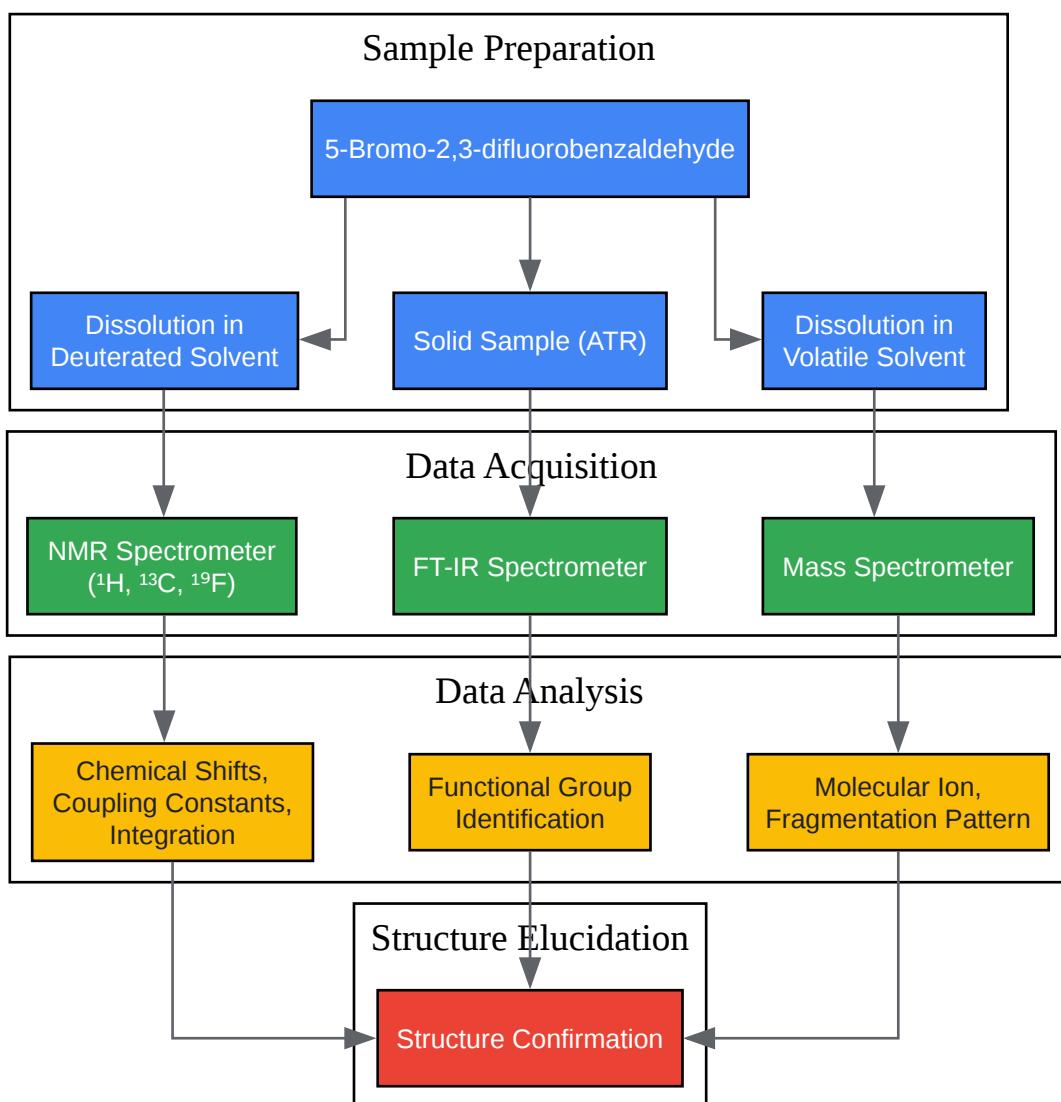
Mass Spectrometry (MS)

- Sample Introduction:
 - For a solid sample, direct insertion probe (DIP) can be used.
 - Alternatively, the sample can be dissolved in a volatile solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Instrument Parameters (Electron Ionization - EI):
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Source Temperature: 200-250 °C.

- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
- Scan Range: m/z 50-500.

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using the combined spectral data.



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Caption: Workflow for the spectral analysis of **5-Bromo-2,3-difluorobenzaldehyde**.

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References

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